molecular formula C11H7F3N2O4 B8151232 (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B8151232
M. Wt: 288.18 g/mol
InChI Key: JIIAIBQLIQLRHV-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group and the pyridine ring in its structure contributes to its reactivity and stability, making it a versatile compound for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 5-Trifluoromethyl-pyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It plays a role in the synthesis of drugs targeting specific diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2,5-dioxo-pyrrolidin-1-yl ester group in (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate provides unique reactivity and stability compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-11(13,14)6-1-2-7(15-5-6)10(19)20-16-8(17)3-4-9(16)18/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAIBQLIQLRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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